![molecular formula C13H17N5O B2703527 2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097936-25-7](/img/structure/B2703527.png)
2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and it is insoluble in water .
Scientific Research Applications
Synthesis and Structural Characterization
This compound, part of a broader class of nitrogen-containing heterocycles, has been synthesized through various methods, including one-pot multicomponent reactions. These synthetic approaches offer advantages such as reduced reaction times and high product yields. The structural characterization of these compounds involves detailed analysis using techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis. For instance, studies have shown that derivatives of this compound can adopt specific conformations, which are crucial for their biological activity and interactions with biological targets (Shestopalov et al., 2002).
Molecular Interactions and Biological Activity
Research has delved into the molecular interactions and potential biological activities of derivatives of this compound. Some studies have focused on understanding how these compounds interact with specific receptors or enzymes, shedding light on their mechanism of action at the molecular level. For example, the molecular interaction studies of related compounds have helped identify potential antagonistic activities against specific receptors, indicating their potential therapeutic applications (Shim et al., 2002).
Potential Therapeutic Applications
The exploration of therapeutic applications for these compounds includes their potential as anticancer agents, where they have been investigated for their inhibitory effects on certain types of cancer cells. The synthesis and screening of novel derivatives have been directed towards identifying compounds with significant antitumor activity, highlighting the importance of structural modifications in enhancing biological activity (Demchenko et al., 2015).
Optical and Electronic Properties
In the field of materials science, the optical and electronic properties of these compounds have been studied, with particular attention to their use in electroconductive polymers and other materials with potential technological applications. The research has focused on understanding how the structural features of these compounds influence their optical and electronic behavior, which is crucial for their application in electronic devices and sensors (Palion-Gazda et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13-3-2-12(17-9-1-6-15-17)16-18(13)10-11-4-7-14-8-5-11/h1-3,6,9,11,14H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOJFVRFYQHROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
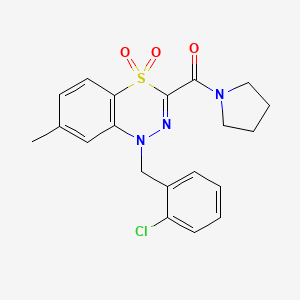

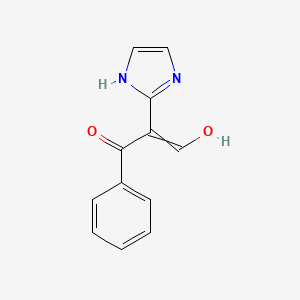
![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)
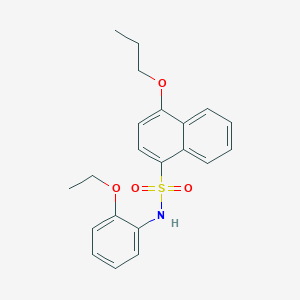
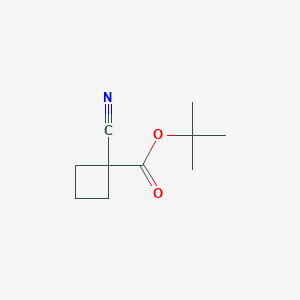
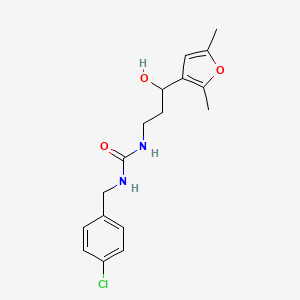

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2703456.png)
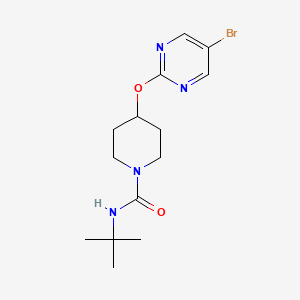
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2703459.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2703461.png)

